5,8-Dimethoxy-1,2,3,4-tetrahydroacridine
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Overview
Description
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine: is a chemical compound belonging to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial and protozoal infections . The compound is characterized by its unique structure, which includes a tetrahydroacridine core substituted with methoxy groups at the 5 and 8 positions.
Mechanism of Action
Target of Action
The primary targets of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine are DNA and related enzymes . This compound, like other acridine derivatives, has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Mode of Action
The interaction of this compound with its targets primarily involves DNA intercalation . This process involves the insertion of the acridine molecule between the base pairs of the DNA helix, which can disrupt the normal biological processes involving DNA and related enzymes .
Biochemical Pathways
The intercalation of this compound into DNA can affect various biochemical pathways. This can lead to the disruption of DNA replication and transcription, which can in turn affect the downstream processes such as protein synthesis .
Pharmacokinetics
Like other acridine derivatives, it is expected to have good bioavailability due to its ability to intercalate into dna .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal DNA processes. This can lead to cell death, which is particularly beneficial in the context of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,8-dimethoxy-1-tetralone with ammonia or primary amines under acidic conditions to form the tetrahydroacridine core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Biology and Medicine: The compound has shown promise in biological and medical research, particularly in the development of therapeutic agents for treating cancer and neurodegenerative diseases. Its ability to intercalate into DNA makes it a valuable tool for studying DNA-related processes .
Industry: In the industrial sector, acridine derivatives, including 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, are used in the production of dyes, pigments, and other materials .
Comparison with Similar Compounds
Acriflavine: An acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 5 and 8 positions enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5,8-dimethoxy-1,2,3,4-tetrahydroacridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-13-7-8-14(18-2)15-11(13)9-10-5-3-4-6-12(10)16-15/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSDMZUFPVTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCCCC3=NC2=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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